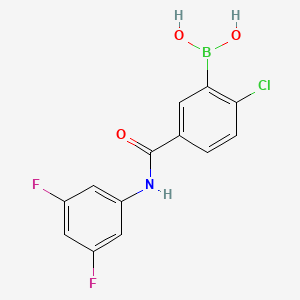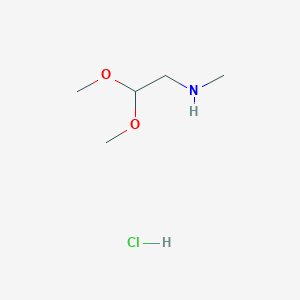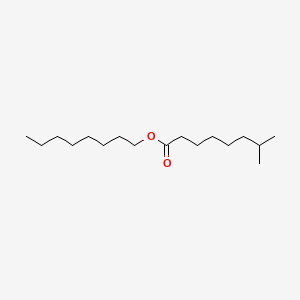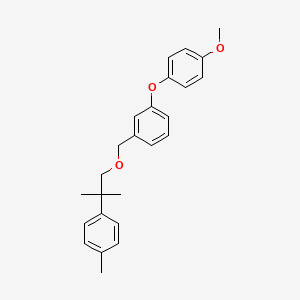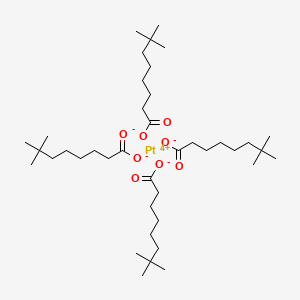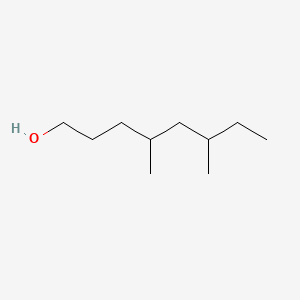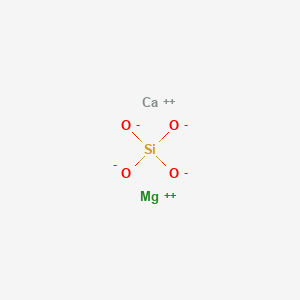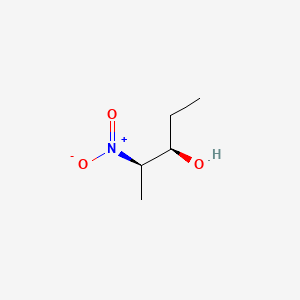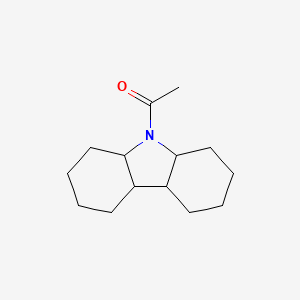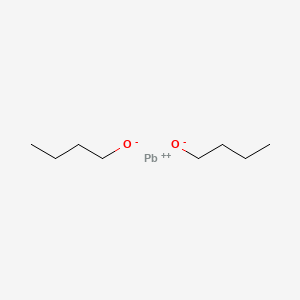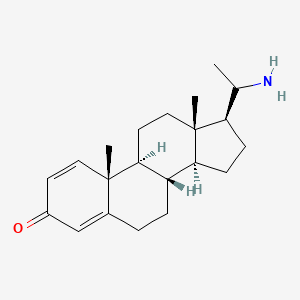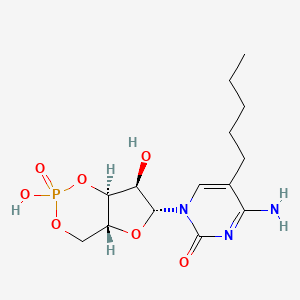
5-n-Pentylcytidine 3',5'-cyclic monophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-n-Pentylcytidine 3’,5’-cyclic monophosphate is a cyclic nucleotide derivative of cytidine. It is structurally characterized by a pentyl group attached to the cytidine base, forming a cyclic monophosphate ester. This compound is of significant interest in biochemical and pharmacological research due to its potential roles in cellular signaling and regulatory mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-n-Pentylcytidine 3’,5’-cyclic monophosphate typically involves the cyclization of cytidine derivatives. One common method includes the use of cytidine 5’-triphosphate as a starting material, which undergoes cyclization through the action of specific enzymes such as cytidylyl cyclase . The reaction conditions often require a buffered aqueous solution at a controlled pH and temperature to facilitate the enzymatic activity.
Industrial Production Methods
Industrial production of 5-n-Pentylcytidine 3’,5’-cyclic monophosphate may involve large-scale enzymatic synthesis using recombinant enzymes. The process includes the fermentation of genetically modified microorganisms that express the necessary enzymes, followed by purification and crystallization of the product. The production is optimized for yield and purity, ensuring the compound meets the required standards for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
5-n-Pentylcytidine 3’,5’-cyclic monophosphate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the pentyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol or ethanol under mild conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions result in various substituted cytidine derivatives .
Scientific Research Applications
5-n-Pentylcytidine 3’,5’-cyclic monophosphate has diverse applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of cyclic nucleotides and their interactions with other molecules.
Biology: The compound is investigated for its role in cellular signaling pathways, particularly those involving cyclic nucleotides.
Medicine: Research explores its potential therapeutic applications, including its effects on cellular processes and its use as a drug candidate.
Industry: It is utilized in the development of biochemical assays and diagnostic tools
Mechanism of Action
The mechanism of action of 5-n-Pentylcytidine 3’,5’-cyclic monophosphate involves its interaction with specific molecular targets within cells. It acts as a second messenger in signal transduction pathways, similar to other cyclic nucleotides like cyclic adenosine monophosphate. The compound binds to and activates protein kinases, leading to the phosphorylation of target proteins and subsequent regulation of cellular functions. The pathways involved include those mediated by protein kinase A and other cyclic nucleotide-binding proteins .
Comparison with Similar Compounds
Similar Compounds
Cyclic adenosine monophosphate (cAMP): A well-known second messenger involved in various cellular processes.
Cyclic guanosine monophosphate (cGMP): Another cyclic nucleotide that plays a crucial role in signal transduction.
Cyclic inosine monophosphate (cIMP): A less common cyclic nucleotide with potential signaling functions
Uniqueness
5-n-Pentylcytidine 3’,5’-cyclic monophosphate is unique due to the presence of the pentyl group, which may influence its binding affinity and specificity for certain proteins. This structural modification can result in distinct biological activities and potential therapeutic applications compared to other cyclic nucleotides .
Properties
CAS No. |
117309-92-9 |
|---|---|
Molecular Formula |
C14H22N3O7P |
Molecular Weight |
375.31 g/mol |
IUPAC Name |
1-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-4-amino-5-pentylpyrimidin-2-one |
InChI |
InChI=1S/C14H22N3O7P/c1-2-3-4-5-8-6-17(14(19)16-12(8)15)13-10(18)11-9(23-13)7-22-25(20,21)24-11/h6,9-11,13,18H,2-5,7H2,1H3,(H,20,21)(H2,15,16,19)/t9-,10-,11-,13-/m1/s1 |
InChI Key |
QJYAQTKDDYSPCU-PRULPYPASA-N |
Isomeric SMILES |
CCCCCC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@H]3[C@H](O2)COP(=O)(O3)O)O |
Canonical SMILES |
CCCCCC1=CN(C(=O)N=C1N)C2C(C3C(O2)COP(=O)(O3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-4-ium iodide](/img/structure/B12647574.png)

![2-[[(3S)-3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl]oxy]acetic acid](/img/structure/B12647590.png)
